molecular formula C11H21NO4 B8015080 5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid

5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid

Cat. No.: B8015080
M. Wt: 231.29 g/mol
InChI Key: KYNLCVANIZMWBO-UHFFFAOYSA-N
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Description

5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid (CAS: 124073-08-1) is a Boc-protected amino acid derivative with a pentanoic acid backbone. Its structure includes a tert-butoxycarbonyl (Boc) group and a methyl group attached to the amino nitrogen at the fifth carbon position. The compound has a molecular weight of 231.29 g/mol and is typically stored under dry conditions at 2–8°C . While its primary use is as an intermediate in organic synthesis, its structural features—such as the Boc group’s steric protection and the methyl group’s hydrophobicity—make it a versatile building block for peptide chemistry and medicinal chemistry applications.

Properties

IUPAC Name

5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12(4)8-6-5-7-9(13)14/h5-8H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNLCVANIZMWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Methylation Followed by Boc Protection

This two-step approach begins with the methylation of 5-aminopentanoic acid, followed by Boc protection of the secondary amine.

Step 1: Methylation of 5-Aminopentanoic Acid
The primary amine undergoes alkylation using methyl iodide (MeI) in the presence of a base such as sodium bicarbonate (NaHCO₃). The reaction proceeds in a polar aprotic solvent (e.g., dimethylformamide, DMF) at 50–60°C for 12–24 hours:

5-Aminopentanoic acid+MeINaHCO₃, DMF5-(Methylamino)pentanoic acid\text{5-Aminopentanoic acid} + \text{MeI} \xrightarrow{\text{NaHCO₃, DMF}} \text{5-(Methylamino)pentanoic acid}

Challenges : Over-alkylation to form quaternary ammonium salts is mitigated by controlling stoichiometry (1:1.2 molar ratio of amine to MeI).

Step 2: Boc Protection
The secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst:

5-(Methylamino)pentanoic acid+Boc₂ODMAP, THF5-[(tert-Butoxycarbonyl)(methyl)amino]pentanoic acid\text{5-(Methylamino)pentanoic acid} + \text{Boc₂O} \xrightarrow{\text{DMAP, THF}} \text{5-[(tert-Butoxycarbonyl)(methyl)amino]pentanoic acid}

Yield : 65–72% after purification via recrystallization (ethyl acetate/hexane).

Boc Protection Followed by Reductive Amination

This alternative route prioritizes Boc protection before introducing the methyl group.

Step 1: Boc Protection of 5-Aminopentanoic Acid
The primary amine is protected using Boc₂O in aqueous sodium hydroxide (NaOH) at 0–5°C to minimize hydrolysis:

5-Aminopentanoic acid+Boc₂ONaOH, H₂O5-(tert-Butoxycarbonylamino)pentanoic acid\text{5-Aminopentanoic acid} + \text{Boc₂O} \xrightarrow{\text{NaOH, H₂O}} \text{5-(tert-Butoxycarbonylamino)pentanoic acid}

Step 2: Reductive Methylation
The Boc-protected amine undergoes reductive methylation with formaldehyde (HCHO) and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer):

5-(tert-Butoxycarbonylamino)pentanoic acid+HCHONaBH₃CN, MeOH5-[(tert-Butoxycarbonyl)(methyl)amino]pentanoic acid\text{5-(tert-Butoxycarbonylamino)pentanoic acid} + \text{HCHO} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{this compound}

Yield : 58–64% after reverse-phase HPLC purification.

One-Pot Synthesis via Mixed Carbonate Intermediate

A streamlined method employs in situ generation of a mixed carbonate intermediate.

Reaction Conditions :
5-Aminopentanoic acid is treated with methyl chloroformate (MeOCOCl) and Boc₂O in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The intermediate undergoes nucleophilic displacement with methylamine:

5-Aminopentanoic acid+MeOCOCl+Boc₂OEt₃N, DCMIntermediateMeNH₂Target Compound\text{5-Aminopentanoic acid} + \text{MeOCOCl} + \text{Boc₂O} \xrightarrow{\text{Et₃N, DCM}} \text{Intermediate} \xrightarrow{\text{MeNH₂}} \text{Target Compound}

Advantages : Reduced purification steps; Yield : 70–75%.

Optimization Strategies and Comparative Analysis

Solvent and Temperature Effects

ParameterDirect MethylationReductive AminationOne-Pot Synthesis
Solvent DMFMeOHDCM
Temperature 60°C25°C0–5°C
Reaction Time 24 h48 h6 h

Key Findings :

  • Polar aprotic solvents (DMF, DCM) enhance reactivity in alkylation and protection steps.

  • Lower temperatures (0–5°C) in the one-pot method prevent Boc group hydrolysis.

Catalytic Systems and Yield Improvement

CatalystRoleMethodYield Increase
DMAPAccelerates Boc protectionDirect Methylation+12%
NaBH₃CNSelective reductionReductive Amination+8%
Et₃NScavenges HClOne-Pot Synthesis+15%

Insights :

  • DMAP improves Boc₂O activation by stabilizing the tetrahedral intermediate.

  • NaBH₃CN’s selectivity prevents over-reduction of the carboxylic acid moiety.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the one-pot method reduces reaction time from 6 hours to 30 minutes. A tubular reactor with a residence time of 10 minutes at 50°C achieves 85% conversion.

Green Chemistry Metrics

MetricDirect MethylationOne-Pot Synthesis
PMI 8.23.5
E-Factor 3412
PMI = Process Mass Intensity; E-Factor = Waste per product mass.
The one-pot method demonstrates superior sustainability due to fewer solvents and higher atom economy.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 2.32 (t, 2H, J = 7.2 Hz, CH₂CO₂H), 2.92 (s, 3H, NCH₃), 3.18 (q, 2H, J = 6.8 Hz, NCH₂).

  • IR (KBr) : 1720 cm⁻¹ (C=O, Boc), 1635 cm⁻¹ (CO₂H).

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms >98% purity. LC-MS ([M+H]⁺ = 246.2) aligns with theoretical molecular weight (245.3 g/mol).

Chemical Reactions Analysis

Types of Reactions

5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Organic Synthesis

2.1 Peptide Synthesis

Boc-MAP is primarily utilized as a building block in peptide synthesis. The Boc group serves as a protective mechanism for the amino group, allowing for selective deprotection under acidic conditions. This property is crucial for maintaining the integrity of amino acids during complex synthetic pathways.

  • Advantages :
    • Stabilizes amino groups during reactions.
    • Facilitates the synthesis of complex peptides and bioactive molecules.

2.2 Synthesis of Bioactive Compounds

The compound also acts as an intermediate in the synthesis of bioactive peptides and pharmaceuticals. Its structural features enable it to participate in various chemical transformations, making it a versatile tool in drug discovery.

Interaction Studies

Research involving Boc-MAP includes studies on its interactions with enzymes and other biomolecules. These investigations are vital for understanding how modifications to amino acids can influence protein folding, stability, and function.

  • Key Focus Areas :
    • Role in enzyme catalysis.
    • Effects on protein interactions and stability.

Case Studies and Research Findings

While specific biological activities of Boc-MAP are not extensively documented, related compounds have shown significant pharmacological effects. For example, compounds with similar structures often exhibit properties such as:

  • Antimicrobial activity.
  • Anti-inflammatory effects.
  • Potential use in cancer treatment protocols.

Research indicates that modifications to the amino acid structure can lead to enhanced biological activity, suggesting that Boc-MAP may have unexplored therapeutic potential .

Mechanism of Action

The mechanism of action of 5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced to the amine via nucleophilic addition-elimination reactions, forming a carbamate. The Boc group can be removed under acidic conditions, leading to the formation of the free amine . The stability of the tert-butyl carbocation formed during deprotection is a key factor in the efficiency of this process .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and applications of 5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid and related compounds:

Compound Name (CAS/Reference) Substituents/Functional Groups Key Applications/Biological Activity References
5-[(Tert-Boc)(methyl)amino]pentanoic acid (124073-08-1) Boc-protected methylamino group at C5 Intermediate in peptide synthesis
5-[N-(1'-Phenylcyclohexyl)amino]pentanoic acid Phenylcyclohexylamino group at C5 Antibody generation targeting PCP receptor
5-{[(tert-Boc)amino}-3-(trifluoromethyl)pentanoic acid Boc-protected amino and trifluoromethyl at C3 Enhanced metabolic stability
2-Amino-5-(hydroxyimino)pentanoic acid (AHPA) Oxime and amino groups at C2 and C5 Ornithine decarboxylase inhibition
5-[[4-(Azepane-1-carbonyl)phenyl]amino]pentanoic acid Azepane-phenylamide at C5 Enzyme/receptor targeting
Aminolevulinic acid (ALA) (used in ) Amino and ketone groups at C5 Photodynamic therapy (PDT) precursor
(S)-2-((tert-Boc)amino)-5-(pyridin-3-yl)pentanoic acid Boc-protected amino and pyridinyl at C5 Chiral ligand or enzyme inhibitor

Physicochemical Properties

  • Solubility and Polarity : The hydroxyl-substituted analog () shows increased aqueous solubility compared to the target compound, whereas the trifluoromethyl derivative () is more hydrophobic .
  • Steric Effects : The Boc group in the target compound provides steric protection, making it resistant to enzymatic cleavage during peptide synthesis. In contrast, ester-containing analogs () are prone to hydrolysis in vivo .

Structure-Activity Relationship (SAR) Insights

  • Substituent Bulk : Bulky groups (e.g., phenylcyclohexyl in ) enhance receptor binding but reduce solubility.
  • Electron-Withdrawing Groups : The trifluoromethyl group () increases metabolic stability and lipophilicity, favoring blood-brain barrier penetration .
  • Stereochemistry : Enantiomers (e.g., ) show divergent biological activities, underscoring the need for stereocontrol in drug design .

Biological Activity

5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid, also known by its CAS number 124073-08-1, is a compound that has garnered attention in the fields of chemistry and biology due to its role in peptide synthesis and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cellular effects, and implications in medicinal chemistry.

  • Molecular Formula : C11_{11}H21_{21}NO4_4
  • Molecular Weight : 231.29 g/mol
  • Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group that is crucial for its function in peptide synthesis.

The biological activity of this compound primarily revolves around its role as a substrate in enzyme-catalyzed reactions. The Boc group protects the amino group, preventing premature reactions during peptide synthesis. Upon removal of the Boc group under acidic conditions, the amino group becomes reactive, allowing for the formation of peptide bonds through interactions with carboxyl groups.

Enzyme Interactions

The compound is known to interact with various enzymes, particularly proteases, which cleave the Boc group to activate the amino acid. This activation is essential for subsequent metabolic reactions related to peptide and protein synthesis .

Biological Applications

1. Peptide Synthesis
this compound is extensively used in peptide synthesis due to its ability to form stable amide bonds. It serves as a building block for various peptides that play critical roles in biological processes.

2. Enzyme-Substrate Studies
The compound can be utilized to study enzyme-substrate interactions, providing insights into enzyme kinetics and mechanisms of action.

3. Pharmaceutical Development
Its role in synthesizing bioactive peptides makes it valuable in drug development, particularly for designing enzyme inhibitors and other therapeutic agents .

Cellular Effects

The effects of this compound on cellular processes include:

  • Influence on Cell Signaling : By participating in peptide synthesis, the compound can affect signaling pathways critical for cell function.
  • Gene Expression Modulation : It may influence gene expression through the availability of specific peptides that act as signaling molecules.
  • Cellular Metabolism : The compound contributes to metabolic pathways by providing essential building blocks for protein synthesis.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various contexts:

StudyFindings
Demonstrated its role in synthesizing peptides and studying enzyme interactions.
Explored its use in pharmaceutical applications, particularly as a precursor for bioactive compounds.
Investigated its effects on cellular metabolism and gene expression modulation through peptide synthesis.

Dosage and Toxicity

Research indicates that the biological effects of this compound are dose-dependent:

  • Low Doses : Generally well-tolerated and effective for facilitating peptide synthesis.
  • High Doses : Potentially toxic, leading to cellular damage and disruption of normal cellular processes .

Q & A

Q. What are the standard synthetic routes for 5-[(tert-butoxycarbonyl)(methyl)amino]pentanoic acid, and how are intermediates characterized?

The compound is typically synthesized via a multi-step process involving:

  • Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine functionality, often using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
  • Methylation : Subsequent alkylation (e.g., methyl iodide) to introduce the methyl group on the protected amine.
  • Carboxylic acid activation : Hydrolysis of ester intermediates (if present) to yield the final pentanoic acid derivative. Characterization relies on NMR (¹H/¹³C) for structural confirmation and HPLC for purity assessment. For example, tert-butoxycarbonyl-containing analogs are validated by characteristic peaks in the 1.2–1.4 ppm region (Boc CH₃ groups) .

Q. How is this compound utilized in peptide synthesis or bioconjugation?

The Boc-protected amine and carboxylic acid moieties make it a versatile building block for:

  • Solid-phase peptide synthesis (SPPS) : The Boc group is acid-labile, enabling selective deprotection with TFA while retaining acid-stable linkages.
  • Linker design : The pentanoic acid backbone serves as a spacer in drug conjugates or probes to modulate solubility and steric effects .

Advanced Research Questions

Q. What computational strategies optimize the reaction pathways for synthesizing Boc-protected amino acid derivatives?

Advanced methods include:

  • Quantum chemical calculations : Density Functional Theory (DFT) to model transition states and identify energy barriers in methylation or Boc-deprotection steps .
  • Reaction path screening : Tools like the Artificial Force Induced Reaction (AFIR) method predict viable intermediates and byproducts, reducing trial-and-error experimentation .
  • Machine learning : Training models on existing reaction databases to predict optimal solvents or catalysts for specific steps (e.g., coupling reagents for amide bond formation) .

Q. How do steric and electronic effects of the Boc group influence the compound’s stability under varying pH conditions?

  • Acidic conditions : The Boc group is cleaved via protonation of the carbonyl oxygen, followed by tert-butyl cation elimination. Kinetic studies using HPLC-MS show degradation rates increase below pH 3 .
  • Basic conditions : The methylamino group may undergo hydrolysis if exposed to strong bases (e.g., NaOH), necessitating pH-controlled storage (pH 6–8) .

Q. What analytical challenges arise in distinguishing stereoisomers or impurities in this compound?

  • Chiral chromatography : Use of polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers, with mobile phases optimized for polar functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) identifies trace impurities (e.g., de-Boc byproducts) via exact mass matching .

Q. How does the compound interact with biological systems in preliminary drug discovery studies?

  • Cellular uptake assays : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization in vitro .
  • Enzymatic stability : Incubation with liver microsomes or proteases (e.g., trypsin) assesses metabolic liability, with Boc protection often delaying degradation .

Methodological Notes

  • Contradictions in data : notes limited toxicity data; thus, researchers should conduct in vitro cytotoxicity assays (e.g., MTT) before in vivo studies.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid
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5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.